2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide 2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 894551-67-8
VCID: VC7687571
InChI: InChI=1S/C29H31N3O4/c1-5-20-8-12-24(13-9-20)31-28(33)18-32-25-16-27(36-4)26(35-3)15-21(25)14-22(29(32)34)17-30-23-10-6-19(2)7-11-23/h6-16,30H,5,17-18H2,1-4H3,(H,31,33)
SMILES: CCC1=CC=C(C=C1)NC(=O)CN2C3=CC(=C(C=C3C=C(C2=O)CNC4=CC=C(C=C4)C)OC)OC
Molecular Formula: C29H31N3O4
Molecular Weight: 485.584

2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

CAS No.: 894551-67-8

Cat. No.: VC7687571

Molecular Formula: C29H31N3O4

Molecular Weight: 485.584

* For research use only. Not for human or veterinary use.

2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide - 894551-67-8

Specification

CAS No. 894551-67-8
Molecular Formula C29H31N3O4
Molecular Weight 485.584
IUPAC Name 2-[6,7-dimethoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide
Standard InChI InChI=1S/C29H31N3O4/c1-5-20-8-12-24(13-9-20)31-28(33)18-32-25-16-27(36-4)26(35-3)15-21(25)14-22(29(32)34)17-30-23-10-6-19(2)7-11-23/h6-16,30H,5,17-18H2,1-4H3,(H,31,33)
Standard InChI Key XAEGIFRXINLPGS-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)CN2C3=CC(=C(C=C3C=C(C2=O)CNC4=CC=C(C=C4)C)OC)OC

Introduction

The compound 2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a complex organic molecule belonging to the quinoline family. It features a quinoline core, dimethoxy groups, a p-tolylamino moiety, and an acetamide group, making it of significant interest in various scientific fields due to its potential biological and chemical properties.

Synthesis

The synthesis of 2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide typically involves multiple synthetic steps, including:

  • Methylation Reactions: Introduction of dimethoxy groups using reagents like dimethyl sulfate or methyl iodide.

  • Attachment of p-Tolylamino Moiety: This involves forming a bond between the quinoline core and the p-tolylamino group.

  • Acetamide Formation: The final step involves attaching the acetamide group to the quinoline core.

These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.

Applications

  • Pharmaceutical Research: The compound's unique structure suggests potential applications in medicinal chemistry and pharmaceutical development.

  • Biological Studies: It may serve as a model for studying interactions with biological targets, offering insights into mechanisms of action for similar compounds.

Data Table: Comparison of Similar Quinoline Derivatives

CompoundMolecular Weight (g/mol)Biological ActivityChemical Properties
2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide485.6Potential antimicrobial and anticancer activitiesComplex structure with multiple functional groups
N-(4-chlorophenyl)-2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide485.96Similar potential biological activitiesFeatures dimethoxy and p-tolylamino groups
2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol243.30Not specified for this compoundContains a p-tolylamino moiety

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